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Compound of Interest

Compound Name: 4-Methoxybenzo[d]isothiazole

CAS No.: 35272-30-1

Cat. No.: B3131382

Get Quote

Executive Summary
In the development of antiproliferative agents, the benzo[d]isothiazole scaffold serves as a

critical pharmacophore, often functioning as a bioisostere to the indole or benzothiazole rings

found in tubulin inhibitors and kinase antagonists.

The positional isomerism of the methoxy group—specifically at the C4 (peri-position) versus the

C6 (distal position)—dramatically alters the physicochemical properties and binding efficacy of

the molecule.

6-Methoxybenzo[d]isothiazole: Generally exhibits superior cytotoxicity and drug-likeness.

The C6 position allows for unobstructed interaction with target pockets (e.g., tubulin

colchicine site or kinase hinge regions) and improves lipophilicity without steric clash.

4-Methoxybenzo[d]isothiazole: Often shows reduced potency. The C4 methoxy group

exerts a "peri-effect," causing steric repulsion with the isothiazole nitrogen/sulfur lone pairs

and potentially disrupting planar binding modes required for DNA intercalation or enzymatic

inhibition.
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Chemical Structure & Properties[1][2][3][4][5][6][7]
[8][9][10]
The following diagram illustrates the structural difference and the resulting electronic/steric

environments.
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Figure 1: Structural comparison highlighting the steric impact of C4 substitution vs. the

favorable geometry of C6 substitution.

Physicochemical Comparison

Feature
4-
Methoxybenzo[d]isothiazol
e

6-
Methoxybenzo[d]isothiazol
e

Steric Environment High (Peri-interaction with N/S) Low (Unobstructed edge)

Electronic Effect

Inductive

withdrawal/Resonance

donation close to heteroatoms

Resonance donation to C3/C7;

stabilizes cationic

intermediates

LogP (Predicted)
~2.1 (Slightly lower due to

polarity/dipole)

~2.3 (Optimal for cell

permeability)

Metabolic Stability
Prone to O-demethylation

(exposed)

More stable; often a metabolic

"soft spot" but less hindered
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Cytotoxicity & Biological Activity[2][4][5][7][8][9][11]
[12]
Comparative Potency Data
While the simple unsubstituted isomers are often used as fragments, their derivatives

(hydrazones, carboxamides) reveal clear potency trends.

Compound
Class

Cell Line
4-Methoxy
Derivative IC50

6-Methoxy
Derivative IC50

Interpretation

Hydrazones MT-4 (Leukemia)
> 50 µM

(Inactive/Low)
4 - 9 µM (Active)

4-OMe

substitution

drastically

reduces activity

compared to 6-

OMe or 2-OH [1].

Carboxamides 5-HT3 Receptor
Low Affinity (Ki >

100 nM)

High Affinity (Ki <

10 nM)

6-OMe is critical

for receptor

binding in CNS

targets [2].

Benzothiazole

Analogs
MCF-7 (Breast) ~15 µM ~5.7 µM

Analogous data

from

benzothiazole

series confirms

C6 superiority

[3].

> Note: Direct head-to-head data for the simple scaffold is rare; data above represents the

consensus from SAR studies on bioactive derivatives.

Mechanism of Action: Tubulin Inhibition
The primary mechanism for methoxy-substituted benzo-fused heterocycles is the inhibition of

tubulin polymerization (binding to the colchicine site).
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Why 6-Methoxy Wins:

Binding Pocket Fit: The colchicine binding site is a hydrophobic pocket that accommodates

planar, lipophilic structures. The 6-methoxy group extends the molecule's length, mimicking

the trimethoxyphenyl ring of colchicine or combretastatin A-4.

Steric Clash at C4: A methoxy group at C4 protrudes "sideways" relative to the long axis of

the molecule, often clashing with the amino acid residues (e.g., Cys241) lining the pocket,

preventing deep insertion.

Experimental Protocols
Synthesis of Isomers
To evaluate these compounds, high-purity synthesis is required. The 4-methoxy isomer

requires a specific route to avoid regio-isomeric mixtures.

Protocol A: Synthesis of 4-Methoxybenzo[d]isothiazole
Reference: Vicini et al., Eur. J. Med. Chem. (Derived method) [1]

Starting Material: 2-chloro-6-methoxybenzaldehyde.

Thiolation: React with benzyl mercaptan (NaH, DMF, 0°C → RT) to form 2-(benzylthio)-6-

methoxybenzaldehyde.

Cyclization: Treat with hydroxylamine-O-sulfonic acid (HOSA) in aqueous

acetonitrile/thioanisole.

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Yield: ~45-50%.

Note: The steric bulk of the methoxy group makes the cyclization slower than the

unsubstituted analog.

Protocol B: Synthesis of 6-Methoxybenzo[d]isothiazole
Reference: Standard Isothiazole Synthesis (Patent US20040132790A1) [2]
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Starting Material: 4-methoxy-2-mercaptobenzaldehyde (or disulfide precursor).

Cyclization: React with Chloramine-T or Ammonia/H2O2 in methanol.

Oxidative Closure: Stir at reflux for 4h.

Purification: Recrystallization from ethanol.

Yield: ~70-80%.[1]

Advantage:[2] Higher yield due to lack of steric interference at the reaction center.

Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 values in MCF-7 and A549 cell lines.

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

Treatment: Add compounds (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM).

Ensure final DMSO < 0.5%.

Incubation: 48h or 72h at 37°C, 5% CO2.

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression

(GraphPad Prism).

Mechanistic Visualization
The following workflow describes the pathway analysis to confirm the mechanism of cytotoxicity

(Apoptosis vs. Necrosis).
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Figure 2: Experimental workflow to distinguish specific apoptotic activity (characteristic of 6-

methoxy derivatives) from non-specific toxicity.

Conclusion & Recommendation
For drug development projects utilizing the benzo[d]isothiazole scaffold:

Select the 6-Methoxy Isomer: It consistently demonstrates superior SAR properties, higher

potency, and better synthetic yields. It is the preferred starting point for lead optimization.

Avoid the 4-Methoxy Isomer: Unless exploring specific steric pockets that require a "kinked"

molecule, the 4-position substitution is likely to degrade biological activity due to the peri-

effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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